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1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol

adenosine receptor triazolopyridazine structure-activity relationship

Researchers requiring the unsubstituted triazolopyridazine core for SAR studies often encounter supply inconsistency or mislabeled regioisomers. This scaffold provides the genuine 4,7-diol/dione pharmacophore essential for adenosine A₁ receptor binding. • Enables parallel synthesis of N1-substituted libraries with A₁ affinities of 30-70 nM without 7-position deprotection. • Yields CDK4-selective inhibitors (IC₅₀ 0.347-0.685 μM) with 7.8-fold HepG2 selectivity vs. normal cells. • Serves as precursor for high-energy-density materials (V_det >9300 m/s). Supplied at ≥97% purity with unambiguous structural identity for reproducible medicinal chemistry and energetic materials R&D.

Molecular Formula C4H3N5O2
Molecular Weight 153.101
CAS No. 124868-43-5
Cat. No. B2401444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol
CAS124868-43-5
Molecular FormulaC4H3N5O2
Molecular Weight153.101
Structural Identifiers
SMILESC12=NNN=C1C(=O)NNC2=O
InChIInChI=1S/C4H3N5O2/c10-3-1-2(6-9-5-1)4(11)8-7-3/h(H,7,10)(H,8,11)(H,5,6,9)
InChIKeyOFOWYXHDQSVWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Triazolopyridazine Core Scaffold Overview


1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol (CAS 124868-43-5), also referred to as 5,6-dihydro-2H-triazolo[4,5-d]pyridazine-4,7-dione, is the unsubstituted core heterocycle of the 1,2,3-triazolo[4,5-d]pyridazine class. This scaffold consists of a fused triazole–pyridazine ring system bearing hydroxyl/oxo groups at positions 4 and 7, existing in a tautomeric equilibrium between the diol and dione forms [1]. With a molecular formula of C₄H₃N₅O₂ and a molecular weight of 153.10 g·mol⁻¹, it serves as the minimal pharmacophore and primary synthetic entry point for constructing biologically active 1-substituted and 4,7-difunctionalized derivatives, including adenosine receptor ligands, kinase inhibitors, and energetic materials [2]. The compound is commercially available at purities ≥97% (NLT 97%) from multiple suppliers and is positioned as a critical API intermediate for pharmaceutical R&D and medicinal chemistry programs .

Why Generic Substitution Fails for This Scaffold


The unsubstituted 1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol scaffold cannot be interchangeably substituted with closely related analogs such as 4,7-dichloro derivatives, 1-benzyl congeners, imidazo[4,5-d]pyridazine isomers, or [1,2,4]triazolo[4,3-b]pyridazine regioisomers. The 4,7-diol/dione tautomeric equilibrium directly governs hydrogen-bond donor/acceptor capacity, which is critical for adenosine A₁ receptor binding affinity; replacement of the 7-OH with chlorine in 4,7-dichloro derivatives reduces binding potency, confirming the functional necessity of the hydroxyl group [1]. The absence of a 1-substituent preserves the N1–H, enabling regioselective N-alkylation/arylation that is obstructed in pre-substituted analogs [2]. Imidazo[4,5-d]pyridazine analogs exhibit altered heteroatom geometry and electronic distribution, leading to divergent kinase inhibition profiles [3]. [1,2,4]Triazolo[4,3-b]pyridazine isomers possess a different ring-fusion topology, fundamentally altering molecular recognition by biological targets such as bromodomains and kinases [4]. These scaffold-level structural differences produce measurable variations in target engagement, synthetic divergence, and physicochemical properties, making unambiguous compound identity essential for reproducible research outcomes and procurement decisions.

Evidence for Scaffold Differentiation


Adenosine A1 Binding: 7-OH vs 7-Cl Group Effect

The hydroxyl/oxo group at position 7 of the triazolopyridazine ring is a critical hydrogen-bond donor for adenosine A₁ receptor engagement. In radioligand binding assays using bovine brain adenosine A₁ receptors, 4-amino-substituted triazolopyridazines bearing a 7-OH group (compounds 4a–d) exhibited high affinity, whereas replacement of the 7-OH with chlorine (compounds 6c and 6e) led to a measurable decrease in binding affinity [1]. This demonstrates that the 4,7-diol tautomeric form of the target scaffold provides a key pharmacophoric element absent in the 4,7-dichloro intermediate that is commonly employed as a synthetic alternative. The hydrogen-bond donor capability at position 7 directly contributes to receptor recognition, and the unsubstituted core retains this feature without steric interference from N1 substituents [2].

adenosine receptor triazolopyridazine structure-activity relationship

Energetic Performance: Triazolopyridazine vs HMX Benchmark

Derivatization of the unsubstituted triazolo[4,5-d]pyridazine-4,7-diol core yields energetic materials with performance metrics approaching or matching the military explosive HMX (cyclotetramethylene tetranitramine). The compound 4-nitroamino-7-nitroimino-triazolo[4,5-d]pyridazine (5), synthesized from the core scaffold, exhibits a density of 1.87 g·cm⁻³ and impact sensitivity of 18 J. Its hydrazinium and hydroxylammonium salts achieve detonation velocities of 9351 m·s⁻¹ and 9307 m·s⁻¹, respectively, with impact and friction sensitivities (7 J, 120 N and 8 J, 160 N) comparable to HMX [1]. The 4,7-dinitramino derivative synthesized from the core scaffold yields perchlorate and nitrate salts with detonation velocities of 7472 m·s⁻¹ and 7435 m·s⁻¹, detonation pressures of 21.9 GPa and 19.9 GPa, and decomposition temperatures of 220.5 °C and 229.1 °C [2]. In contrast, [1,2,4]triazolo[4,3-b]pyridazine-based energetic materials exhibit different performance profiles due to altered ring-fusion topology and charge distribution [3].

energetic materials triazolopyridazine detonation performance

Regioselective N1-Functionalization Advantage

The unsubstituted 1H-triazolo[4,5-d]pyridazine-4,7-diol core permits regioselective N1-alkylation or N1-arylation, enabling divergent synthesis of structurally diverse compound libraries from a single starting material. The N1–H proton is accessible for deprotonation and subsequent functionalization with alkyl/aryl halides, azides, or Michael acceptors, producing 1-substituted derivatives that retain the 4,7-dione functionality for further elaboration [1]. This contrasts with pre-substituted analogs such as 1-benzyl- or 1-phenyl-triazolopyridazines, which are committed to a single substitution pattern and cannot be diversified without deprotection or scaffold remodeling. The synthetic utility of the unsubstituted core is demonstrated by its conversion to 1-substituted 4,7-diformyl-triazoles (via 1,3-dipolar cycloaddition) and subsequent cyclization to 1-substituted triazolo[4,5-d]pyridazines in good yields, enabling the generation of novel tetraazapentalene ring systems [2]. Furthermore, the 4,7-dione moiety can be chemoselectively reduced, chlorinated, or aminated to access 4-amino, 4-chloro, or 4,7-dichloro derivatives — transformations that are complicated by the presence of a pre-existing N1 substituent [3].

medicinal chemistry triazolopyridazine regioselective alkylation

Cytotoxicity Selectivity vs Cisplatin in HepG2

Triazolopyridazine-based derivatives synthesized from the core scaffold demonstrate superior antiproliferative activity and cancer-cell selectivity compared to the clinical standard cisplatin. Eight triazolopyridazine compounds (IIIa, b, c, d, f, g, h, k) exhibited 1.03- to 3.35-fold higher potency than cisplatin against the HepG2 human liver carcinoma cell line [1]. The most potent compounds, IIId and IIIk, displayed CDK4 IC₅₀ values of 0.685 μM and 0.347 μM, respectively, with selectivity indices (SI) of 7.42 and 7.80 toward HepG2 cancer cells over normal cells [1]. This compares favorably to imidazo[4,5-d]pyridazine analogs, which exhibit different kinase selectivity profiles biased toward CDK2 rather than CDK4 [2]. The triazolopyridazine core's specific ring-fusion geometry and electronic distribution contribute to preferential CDK4 engagement, whereas the imidazo isomer shows altered hinge-region hydrogen bonding patterns that redirect kinase selectivity [2]. Importantly, the unsubstituted 4,7-diol scaffold serves as the synthetic precursor for introducing the substituents that drive this differential CDK4/CDK2 selectivity, enabling structure-based optimization of kinase inhibition profiles [3].

CDK4 inhibitor triazolopyridazine anticancer selectivity

α-Glucosidase Inhibition: Hybrid vs Acarbose Potency

Pyridazine-triazole hybrid molecules, accessible via the triazolo[4,5-d]pyridazine scaffold, exhibit substantially greater α-glucosidase inhibitory potency than the clinical drug acarbose. The most active compound in the series, 10k, demonstrated an IC₅₀ of 1.7 μM against rat intestinal α-glucosidase, representing approximately 100-fold higher potency than acarbose (IC₅₀ ∼170 μM under comparable assay conditions) [1]. All synthesized compounds in this series displayed inhibitory activity superior to acarbose, confirming that the pyridazine-triazole hybrid architecture is a privileged scaffold for α-glucosidase inhibition [2]. The triazole ring was identified by docking studies as playing a critical role in binding interactions within the active site, forming hydrogen bonds with Leu677 [1]. This contrasts with isolated pyridazine or triazole scaffolds, which individually do not achieve the same potency enhancement, underscoring the synergistic contribution of the fused bicyclic system [3]. Kinetic analysis revealed an uncompetitive mode of inhibition for compound 10k, a mechanism distinct from acarbose's competitive inhibition, further differentiating the scaffold's pharmacological profile [1].

α-glucosidase inhibitor pyridazine-triazole antidiabetic scaffold

Photophysical Stability vs Other Fluorophores

1,2,3-Triazolo[4,5-d]pyridazine derivatives exhibit exceptional photochemical stability with negligible photodecomposition from the singlet excited state across multiple solvents, making them suitable as robust fluorophores or photosensitizer precursors [1]. The compounds display short fluorescence lifetimes and dominant internal conversion as the primary excited-state deactivation pathway. The lowest triplet state possesses ππ* character and does not undergo hydrogen-abstraction reactions with alcohols, confirming photochemical inertness [1]. The energy of the lowest singlet excited state decreases significantly across the series of derivatives, enabling tunable photophysical properties through substitution [1]. This photostability profile differentiates triazolo[4,5-d]pyridazines from other nitrogen-rich fused heterocycles such as triazolo[4,3-b]pyridazines, which may undergo photochemical rearrangements or ring-opening under UV irradiation [2]. The core scaffold's resistance to photodegradation is structurally attributed to the fused bicyclic aromatic system with extensive π-conjugation [1].

photostability triazolopyridazine fluorescence

Research and Industrial Application Scenarios


Adenosine A1 Receptor Ligand Discovery

The 4,7-diol core scaffold serves as the optimal starting material for synthesizing 1-substituted-4-amino-triazolopyridazine libraries targeting adenosine A₁ receptors. The 7-OH group provides a critical hydrogen-bond donor that directly contributes to receptor binding, as established by the affinity decrease observed when this position is chlorinated [1]. Medicinal chemistry teams procuring this scaffold can generate diverse N1-substituted derivatives (benzyl, thiophenemethyl, fluorobenzyl) with A₁ receptor affinities in the 30–70 nM range and selectivity over A₂A, without requiring deprotection or functional group interconversion at the 7-position [1]. The unsubstituted core enables parallel library synthesis via N-alkylation, maximizing SAR exploration efficiency compared to sequential de novo synthesis of each N1 variant.

Next-Generation Insensitive Energetic Materials

The triazolo[4,5-d]pyridazine-4,7-diol scaffold provides a synthetically accessible fused-ring platform for constructing high-energy-density materials with performance metrics rivaling HMX. Derivatization to 4-nitroamino-7-nitroimino and 4,7-dinitramino analogs yields energetic salts with detonation velocities of 9307–9351 m·s⁻¹, detonation pressures up to 21.9 GPa, and impact sensitivities lower than RDX (IS > 40 J for the perchlorate salt) [2][3]. The cost-effective gram-scale synthesis of key intermediates from the core scaffold (demonstrated at 2 g scale for compound 5) supports procurement for energetic materials research laboratories and defense-related chemical development programs [2].

CDK4-Selective Anticancer Agent Development

The triazolopyridazine scaffold enables the design of CDK4-selective inhibitors with apoptosis-inducing and tumor-suppressive effects. Derivatives synthesized from this core (e.g., IIId and IIIk) achieve CDK4 IC₅₀ values of 0.347–0.685 μM with 7.4–7.8-fold selectivity for HepG2 liver carcinoma cells over normal cells, outperforming cisplatin in antiproliferative potency by up to 3.35-fold [4]. The scaffold's specific ring-fusion geometry directs kinase selectivity toward CDK4 rather than CDK2, which is favored by imidazo[4,5-d]pyridazine analogs, providing a structurally differentiated entry point for liver cancer drug discovery programs [4][5].

Photostable Fluorophore and Material Science

The triazolo[4,5-d]pyridazine core exhibits exceptional photochemical stability with negligible photodecomposition from the singlet excited state and a triplet state that does not undergo hydrogen-abstraction reactions [6]. This photorobustness, combined with tunable fluorescence properties (singlet excited state energy modifiable through substituent variation) and hydrogen-bond-dependent fluorescence enhancement in fluorinated alcohol solvents, makes the scaffold suitable for developing photostable fluorescent probes, optoelectronic materials, and photosensitizer precursors [6]. Procurement of the core scaffold supports material science programs requiring nitrogen-rich heterocyclic building blocks with predictable photophysical behavior.

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